molecular formula C23H37NO B8534008 2-(2-Dodecylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 96964-41-9

2-(2-Dodecylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B8534008
CAS No.: 96964-41-9
M. Wt: 343.5 g/mol
InChI Key: MSVILKWLCBBYFL-UHFFFAOYSA-N
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Description

2-(2-Dodecylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a useful research compound. Its molecular formula is C23H37NO and its molecular weight is 343.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

96964-41-9

Molecular Formula

C23H37NO

Molecular Weight

343.5 g/mol

IUPAC Name

2-(2-dodecylphenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C23H37NO/c1-4-5-6-7-8-9-10-11-12-13-16-20-17-14-15-18-21(20)22-24-23(2,3)19-25-22/h14-15,17-18H,4-13,16,19H2,1-3H3

InChI Key

MSVILKWLCBBYFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1C2=NC(CO2)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To freshly prepared dodecylmagnesium bromide (from 30.13 mmoles of dodecyl bromide and 26.20 mmoles of magnesium) in distilled tetrahydrofuran (50 ml) was added 2-(2-methoxyphenyl)-4,4-dimethyloxazoline [A. I. Meyers et al., J. Org. Chem., 43, 1372 (1978)] (17.88 mmoles) in tetrahydrofuran (30 ml). The resultant yellow solution was stirred under argon at ambient temperature for 20 hours. The solution was cooled in an ice water bath and quenched with aqueous ammonium chloride (100 ml). The reaction product was extracted into diethyl ether (100 ml) and the organic phase was washed with saturated sodium chloride solution (50 ml) and then dried over anhydrous magnesium sulfate. Evaporation of the organic phase afforded a colorless oil which was purified by flash chromatography over silica gel with 5 percent ethyl acetate in hexane as eluant to afford the desired product as a pale yellow oil.
Name
dodecylmagnesium bromide
Quantity
30.13 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

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